
Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound. It is related to 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide . The molecular formula of the latter is C13H18N2O3S, and its molecular weight is 282.36 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string, a form of notation that describes the structure using short ASCII strings. The SMILES string for 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N . This gives a high-level description of the compound’s structure, but a detailed analysis would require more specific data.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be described by various parameters such as molecular weight, molecular formula, etc. For instance, the molecular weight of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is 282.36, and its molecular formula is C13H18N2O3S .科学的研究の応用
Biological Activity and Receptor Agonism
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, closely related in structure to the queried compound, was prepared and evaluated for their biological activity on human beta(3)-adrenergic receptors (AR). These compounds showed potent full agonism at the beta(3) receptor, highlighting their potential utility in therapeutic applications targeting these receptors (Hu et al., 2001).
Enzyme Inhibition
Research into N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which share a functional group similarity with the queried compound, revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds were synthesized and evaluated for their enzyme inhibition activities, indicating their potential for treating diseases associated with AChE and BChE enzymes (Khalid et al., 2014).
Pharmacological Properties
A study on benzamide derivatives with a piperidine ring explored their effects on gastrointestinal motility. The research identified compounds that accelerated gastric emptying and increased the frequency of defecation, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2004).
Anticancer Activity
Compounds featuring the piperidine-4-carboxamide structure were synthesized and evaluated for their anticancer activity. This research aimed to identify new therapeutic agents that could efficiently block the formation of blood vessels in vivo, crucial for cancer treatment. Among these compounds, certain derivatives showed significant anti-angiogenic and DNA cleavage activities, which could be beneficial in developing new anticancer therapies (Kambappa et al., 2017).
Anti-HIV Activity
In the quest for new treatments for HIV-1, derivatives of piperidine-4-carboxamide, like the one you're interested in, have shown promising results. For instance, TAK-220, a compound within this class, demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, indicating its potential as a therapeutic agent against CCR5-using HIV-1 strains (Imamura et al., 2006).
特性
IUPAC Name |
phenyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c1-29(26,27)23-13-9-17(10-14-23)19(24)21-15-16-7-11-22(12-8-16)20(25)28-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNXRXMEPUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
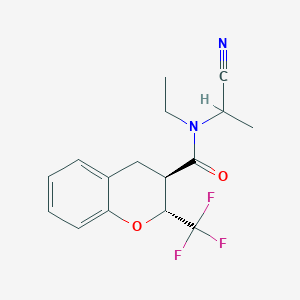

![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
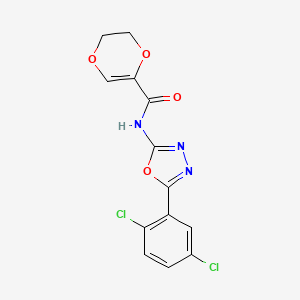

![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)
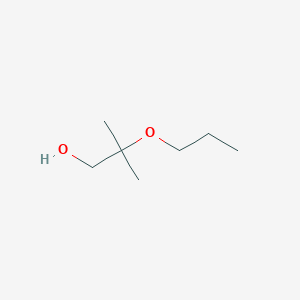
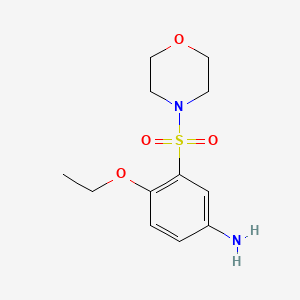
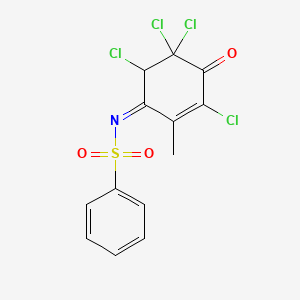
![4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid](/img/structure/B2726503.png)
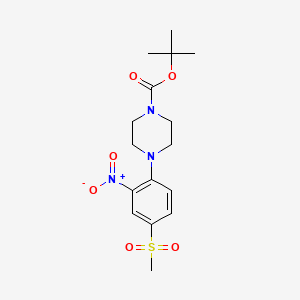
![Tert-butyl 2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2726506.png)
